tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
tert-Butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of Functional Groups: Subsequent steps involve the introduction of the difluoro and oxo groups. This can be done through selective fluorination and oxidation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoro groups can enhance its binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: Lacks the difluoro groups, which can affect its reactivity and biological activity.
tert-Butyl 7,7-dichloro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the difluoro groups in tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it more effective in certain applications compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[331]nonane-3-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2680541-92-6 |
---|---|
Molecular Formula |
C13H19F2NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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